molecular formula C20H22N2O4 B2986012 tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate CAS No. 861211-35-0

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Cat. No.: B2986012
CAS No.: 861211-35-0
M. Wt: 354.406
InChI Key: FBCAHPILDMCSMP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and acidic or basic hydrolysis conditions . Major products formed from these reactions include the corresponding amino derivative and carboxylic acid .

Comparison with Similar Compounds

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate can be compared with other carbazole derivatives, such as:

Properties

IUPAC Name

tert-butyl 2-(1,4-dimethyl-6-nitrocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-6-7-13(2)19-18(12)15-10-14(22(24)25)8-9-16(15)21(19)11-17(23)26-20(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAHPILDMCSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=C(C=C1)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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